(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride
Overview
Description
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride is a chemical compound with the molecular formula C7H6O2N2Cl2S1. It is a derivative of imidazo[2,1-b][1,3]thiazole, featuring a chlorine atom and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with imidazo[2,1-b][1,3]thiazole as the starting material.
Chlorination: The imidazo[2,1-b][1,3]thiazole undergoes chlorination to introduce the chlorine atom at the 2-position.
Acetylation: The chlorinated product is then acetylated to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid hydrochloride
2-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride
{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
Uniqueness: (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the chlorine atom and the acetic acid moiety
Properties
IUPAC Name |
2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S.ClH/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5;/h2-3H,1H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCQLLNCOJGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Cl)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332528-63-8 | |
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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